![molecular formula C17H15BrClN3O3 B5118969 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine CAS No. 5670-47-3](/img/structure/B5118969.png)
1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
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Overview
Description
1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as BBNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBNP is a member of the piperazine family of compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a key role in the regulation of neurotransmitter levels in the brain, and inhibition of their activity can lead to increased levels of neurotransmitters such as acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine can have a range of biochemical and physiological effects, including increased levels of acetylcholine and improved cognitive function. 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has also been found to have antioxidant properties, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine in lab experiments is its potent inhibitory effects on certain enzymes, which can be useful in studying the role of these enzymes in various biological processes. However, the high toxicity of 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine can limit its use in certain experiments, and caution must be taken when handling this compound.
Future Directions
There are a number of potential future directions for research on 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, including the development of new drugs based on its inhibitory effects on enzymes. Further studies are also needed to fully understand the mechanism of action of 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine and its potential applications in the treatment of neurodegenerative diseases. Additionally, the synthesis of new derivatives of 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine may lead to compounds with improved properties for use in scientific research.
Synthesis Methods
1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-bromobenzoyl chloride with 4-chloro-2-nitroaniline and piperazine in the presence of a base. The resulting product can be purified using column chromatography or recrystallization.
Scientific Research Applications
1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. 1-(4-bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been found to exhibit potent inhibitory effects on the activity of certain enzymes, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(4-bromophenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O3/c18-13-3-1-12(2-4-13)17(23)21-9-7-20(8-10-21)15-6-5-14(19)11-16(15)22(24)25/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWGVQWZEAYCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386353 |
Source
|
Record name | STK079745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine | |
CAS RN |
5670-47-3 |
Source
|
Record name | STK079745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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